(2S,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one
Overview
Description
(2S,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one, also known as (2S,5S)-2-t-butyl-5-methyl-1,3-dioxolane-4-one, is a synthetic compound used in a variety of laboratory experiments. It is a highly versatile compound, which can be used in organic synthesis and as a chiral synthon in asymmetric synthesis. Furthermore, its unique properties make it a highly attractive compound for use in a range of scientific research applications.
Scientific Research Applications
Crystal Structure Analysis
The compound has been synthesized using (S)-mandelic acid as a chiral controller, revealing a unique crystal structure. The phenyl ring and the tert-butyl group align on the same side of the planar five-membered ring, forming a quasi-one-dimensional zigzag chain structure through O…O hydrogen bonds (He Liu et al., 2004).
Chiral Building Blocks in Synthesis
5-Methyl-4H-1,3-dioxins, transformed into 4-hydroxymethyl-4-methyl-1,3-dioxolanes, serve as chiral building blocks. The stereochemical course of this transformation and the absolute configuration of the resulting camphanyl ester have been established through X-ray crystallography (S. Flock et al., 2005).
Radical Reactions
The radical reactions of substituted 1,3-dioxolan-4-ones exhibit moderate to high diastereoselectivity, especially in carbon-bromine, carbon-hydrogen, and carbon-carbon bond formation (A. Beckwith & C. Chai, 1993).
Renewable Gasoline and Fuel Additives
The compound's derivatives, such as 2-ethyl-2,4,5-trimethyl-1,3-dioxolanes, have potential as sustainable gasoline blending components, diesel oxygenates, and industrial solvents, given their high octane rating and low water solubility (B. Harvey et al., 2016).
Synthesis of Amino Acids and Lactams
Chiral enolates of dioxolan-4-ones react with aldimines to yield N,O-orthogonally protected 3-amino-2-hydroxyalkanoates, which can be further converted into valuable β-lactams (A. Guerrini et al., 2007).
Gold-Catalyzed Reactions
Gold(I)-catalyzed rearrangement of propargylic tert-butyl carbonates leads to efficient synthesis of 4-alkylidene-1,3-dioxolan-2-ones, offering a novel method for synthesizing cyclic carbonates (A. Buzas et al., 2009).
Properties
IUPAC Name |
(2S,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-5-6(9)11-7(10-5)8(2,3)4/h5,7H,1-4H3/t5-,7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWYZEQNYWGOBF-FSPLSTOPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(O1)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)O[C@H](O1)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81037-06-1 | |
Record name | (2S,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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